2,2-Difluoro-1-(2-fluoro-5-methylphenyl)ethanone
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Overview
Description
2,2-Difluoro-1-(2-fluoro-5-methylphenyl)ethan-1-one is a fluorinated aromatic ketone with potential applications in various fields of chemistry, biology, medicine, and industry. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Friedel-Crafts Acylation: This involves the reaction of 2-fluoro-5-methylbenzene with 2,2-difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Ullmann Reaction: This method involves the coupling of 2-fluoro-5-methylphenylboronic acid with 2,2-difluoroacetyl chloride using a palladium catalyst.
Direct Fluorination: Direct fluorination of the corresponding non-fluorinated ketone using a fluorinating agent like xenon difluoride (XeF2) or cobalt trifluoride (CoF3).
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: 2,2-Difluoro-1-(2-fluoro-5-methylphenyl)ethanoic acid.
Reduction: 2,2-Difluoro-1-(2-fluoro-5-methylphenyl)ethanol.
Substitution: 2,2-Difluoro-1-(2-fluoro-5-methylphenyl)ethanamine.
Scientific Research Applications
2,2-Difluoro-1-(2-fluoro-5-methylphenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used as a probe to study biological systems due to its fluorescent properties.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of antiviral and anticancer agents.
Industry: It is used in the manufacture of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
2,2-Difluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one
2,2-Difluoro-1-(2-fluoro-6-methylphenyl)ethan-1-one
2,2-Difluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one
Uniqueness: 2,2-Difluoro-1-(2-fluoro-5-methylphenyl)ethan-1-one stands out due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of fluorine atoms at strategic positions enhances its stability and binding affinity to biological targets.
Properties
Molecular Formula |
C9H7F3O |
---|---|
Molecular Weight |
188.15 g/mol |
IUPAC Name |
2,2-difluoro-1-(2-fluoro-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H7F3O/c1-5-2-3-7(10)6(4-5)8(13)9(11)12/h2-4,9H,1H3 |
InChI Key |
PHZGBDGVFMMGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)C(F)F |
Origin of Product |
United States |
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